4,5-Dichloroquinoline

Description

The exact mass of the compound 4,5-Dichloroquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

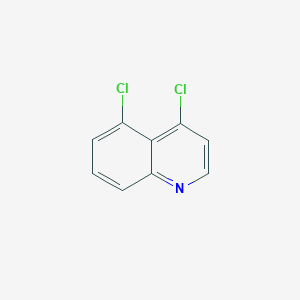

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZMBGPVGUVXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302230 | |

| Record name | 4,5-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21617-18-5 | |

| Record name | 21617-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dichloroquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, safety and handling guidelines, and potential therapeutic applications. A key focus is placed on its role as a precursor in the synthesis of pharmacologically active molecules. Detailed experimental methodologies for the synthesis of related chloroquinoline derivatives are provided to serve as a practical reference. Furthermore, this guide elucidates the well-established mechanism of action of its famous derivatives, the 4-aminoquinoline antimalarials, and their interaction with cellular signaling pathways, offering insights into the potential biological activities of 4,5-dichloroquinoline and its analogues.

Chemical and Physical Properties

4,5-Dichloroquinoline, with the CAS number 21617-18-5 , is a solid organic compound.[1][2] It presents as an off-white to pale yellow or beige powder or crystals.[2] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 21617-18-5 | [1][2] |

| Molecular Formula | C₉H₅Cl₂N | [1] |

| Molecular Weight | 198.05 g/mol | [2] |

| Appearance | Off-white to pale yellow/beige powder or crystals | [2] |

| Melting Point | 118 °C | [2] |

| Boiling Point | 324.23 °C (rough estimate) | [2] |

| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol, acetone, chloroform, DMSO, and ethyl acetate (slightly in the latter four). | [1][2] |

| Vapor Pressure | 0.00313 mmHg at 25°C | [2] |

| pKa | 2.47 ± 0.25 (Predicted) | [2] |

Safety and Handling

4,5-Dichloroquinoline is classified as a hazardous substance and requires careful handling in a laboratory setting. The compound is accompanied by a "Warning" signal word.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Synthesis and Reactivity

Representative Experimental Protocol: Synthesis of a Dichloroquinoline Derivative

This protocol is based on the principles of the Gould-Jacobs reaction for the construction of the quinoline ring system.

Step 1: Condensation

-

A suitable chloroaniline is reacted with diethyl ethoxymethylenemalonate.

-

The mixture is heated, typically on a steam bath, to facilitate the condensation reaction and the evolution of ethanol.

Step 2: Cyclization

-

The crude product from Step 1 is added to a high-boiling point solvent, such as Dowtherm A.

-

The mixture is heated to a high temperature (e.g., boiling point of the solvent) to induce cyclization, leading to the formation of a 4-hydroxy-3-quinolinecarboxylic acid ethyl ester.

Step 3: Saponification and Decarboxylation

-

The cyclized product is saponified using a strong base, such as sodium hydroxide, to hydrolyze the ester.

-

The resulting carboxylic acid is then decarboxylated by heating, typically in the same high-boiling point solvent, to yield a 7-chloro-4-quinolinol.

Step 4: Chlorination

-

The 7-chloro-4-quinolinol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position into a chloro group.

-

The reaction mixture is heated to drive the chlorination to completion.

Step 5: Work-up and Purification

-

The reaction mixture is cooled and then carefully poured into a basic solution (e.g., sodium hydroxide) to neutralize the excess acid and precipitate the crude 4,7-dichloroquinoline.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as Skellysolve B.[4]

Reactivity: The chlorine atoms at the 4 and 5 positions of 4,5-dichloroquinoline are susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the molecule towards nucleophilic attack. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 5-position.[7] This differential reactivity is crucial for the selective synthesis of various quinoline derivatives.

Biological Activity and Potential Applications

4,5-Dichloroquinoline is recognized for its potential as an antimalarial agent and as a key intermediate in the synthesis of other biologically active compounds, including potential antimicrobial and antitumor agents.[1] Its structural similarity to the core of widely used 4-aminoquinoline antimalarials, such as chloroquine and hydroxychloroquine, suggests that its biological activities may be related.

Antimalarial Mechanism of Action (Inferred from 4-Aminoquinoline Derivatives):

The primary mechanism of action of 4-aminoquinoline antimalarials is the disruption of heme metabolism in the malaria parasite, Plasmodium falciparum.

-

The parasite digests hemoglobin within its acidic food vacuole to obtain essential amino acids.

-

This process releases large quantities of toxic free heme.

-

To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin.

-

4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite.

-

Once protonated, they are trapped within the vacuole.

-

These drugs then bind to heme, preventing its polymerization into hemozoin.

-

The build-up of the toxic heme-drug complex leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.

Interaction with NF-κB Signaling Pathway:

Some quinoline derivatives, like chloroquine, have been shown to influence cellular signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Chloroquine can induce the activation of NF-κB, which in turn can promote the expression of proteins like p62. This interaction can have implications for tumor cell resistance.

Conclusion

4,5-Dichloroquinoline is a valuable chemical entity with established and potential applications in medicinal chemistry. Its physical and chemical properties, along with its reactivity, make it a versatile precursor for the synthesis of a wide range of quinoline-based compounds. While its own biological activity is an area for further exploration, its relationship to the well-understood 4-aminoquinoline antimalarials provides a strong basis for future research and drug development efforts. The experimental methodologies and pathway analyses presented in this guide offer a solid foundation for researchers and scientists working with this compound and its derivatives. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe and effective research.

References

- 1. CAS 21617-18-5: 4,5-Dichloroquinoline | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 7. 4,5-Dichloroquinoline | 21617-18-5 | Benchchem [benchchem.com]

physical and chemical properties of 4,5-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by a quinoline core with two chlorine atoms substituted at the 4 and 5 positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The positions of the chlorine substituents significantly influence the molecule's reactivity and its potential biological applications. Dichloroquinoline isomers are key building blocks in the synthesis of a wide range of biologically active molecules, including those with antimicrobial and antitumor properties. This guide provides a comprehensive overview of the physical, chemical, and biological properties of 4,5-dichloroquinoline, along with detailed experimental protocols for its analysis.

Core Physical and Chemical Properties

4,5-Dichloroquinoline is typically a pale yellow to brown solid. It exhibits low solubility in water but is soluble in various organic solvents, including ethanol, acetone, chloroform, and ethyl acetate.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| Melting Point | 118 °C |

| Boiling Point | 324.23 °C (rough estimate) |

| Density | 1.4178 g/cm³ (rough estimate) |

| Appearance | Off-white to pale beige or yellow powder/crystals |

| Solubility | Slightly soluble in acetone, chloroform, DMSO, and ethyl acetate |

| pKa | 2.47 ± 0.25 (Predicted) |

| XLogP3 | 3.4 |

| CAS Number | 21617-18-5 |

Spectral Data Summary

The structural elucidation of 4,5-dichloroquinoline is supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring system. |

| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule, with the chemical shifts influenced by the chlorine and nitrogen atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic quinoline ring. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a dichloro-substituted quinoline, with isotopic peaks for chlorine being a key feature. |

Experimental Protocols

Synthesis of Dichloroquinoline Derivatives (General Procedure)

Example Chlorination Step (adapted from 4,7-dichloroquinoline synthesis):

-

To a flask containing a suitable solvent (e.g., toluene), add the corresponding 4-hydroxy-5-chloroquinoline.

-

Add phosphorus oxychloride (POCl₃) to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and carefully add it to ice water.

-

Neutralize the solution with a base, such as sodium bicarbonate, to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dichloroquinoline.[1][2]

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the solid 4,5-dichloroquinoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3] Filter the solution through a small plug of cotton or glass wool into a 5 mm NMR tube to remove any particulate matter.[3][4] The final sample height in the tube should be around 4-5 cm.[3]

-

Data Acquisition (¹H NMR):

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Allow the sample to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

-

Typical acquisition parameters include a pulse angle of 30-90 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3] Integrate the peaks to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5] Drop the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, add more solution to the plate and re-measure. If the signal is too strong, clean the plate and use a more dilute solution.[5]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the instrument and the desired information. For EI-MS, the fragmentation pattern will be a key identifier. For ESI-MS, the protonated molecular ion will be prominent.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments.[6][7]

Reactivity and Biological Activity

The chlorine atom at the 4-position of the quinoline ring is highly reactive towards nucleophilic substitution, making 4,5-dichloroquinoline a versatile intermediate for introducing various functional groups.[8]

Antimicrobial and Antitumor Potential

Quinoline derivatives are known to possess a broad range of biological activities, including antimicrobial and anticancer properties.[9][10]

Antimicrobial Mechanism: The antimicrobial action of some quinolone derivatives, particularly fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for DNA replication, and their inhibition leads to the blockage of the replication fork and ultimately cell death.[11][12]

Antitumor Mechanism: The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[13][14] Some derivatives have been shown to modulate key signaling pathways involved in tumor growth and survival, such as the MAPK and ERK1/JMK pathways.[9] They can also lead to an increase in intracellular reactive oxygen species (ROS) and modulate the expression of apoptotic proteins like Bax and Bcl-2.[13]

Visualizations

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. google.com [google.com]

- 8. benchchem.com [benchchem.com]

- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,5-Dichloroquinoline: Molecular Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloroquinoline is a halogenated aromatic heterocyclic compound belonging to the quinoline family. Its distinct molecular structure, characterized by chlorine atoms at the 4 and 5 positions of the quinoline ring, imparts specific chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 4,5-dichloroquinoline. It further delves into generalized experimental protocols for its synthesis and characterization, and explores its potential, though not fully elucidated, roles in biological signaling pathways, particularly in the contexts of antimicrobial and anticancer research.

Molecular Structure and Formula

4,5-Dichloroquinoline is a derivative of quinoline, a bicyclic heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The molecular structure of 4,5-dichloroquinoline is distinguished by the substitution of hydrogen atoms with chlorine atoms at the 4th and 5th positions of the quinoline ring system.

The chemical formula for 4,5-dichloroquinoline is C₉H₅Cl₂N . Its structure can be unambiguously represented by several chemical identifiers:

-

IUPAC Name: 4,5-dichloroquinoline[1]

-

CAS Number: 21617-18-5[1]

-

InChI: 1S/C9H5Cl2N/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H[1]

-

InChIKey: SNZMBGPVGUVXRP-UHFFFAOYSA-N[1]

-

SMILES: C1=CC2=C(C(=C1)Cl)C(=NC=C2)Cl

The presence of the electronegative chlorine atoms and the nitrogen atom in the aromatic system significantly influences the molecule's electron distribution, reactivity, and potential biological interactions.

graph "4_5_Dichloroquinoline_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=bold];

N1 [label="N", pos="0,1.5!", fontcolor="#202124"];

C2 [label="C", pos="1.3,1.5!", fontcolor="#202124"];

C3 [label="C", pos="2,-0.1!", fontcolor="#202124"];

C4 [label="C", pos="1.3,-1.5!", fontcolor="#202124"];

C4a [label="C", pos="0,-0.1!", fontcolor="#202124"];

C5 [label="C", pos="-1.3,-1.5!", fontcolor="#202124"];

C6 [label="C", pos="-2.6,-0.1!", fontcolor="#202124"];

C7 [label="C", pos="-2.6,1.5!", fontcolor="#202124"];

C8 [label="C", pos="-1.3,2.8!", fontcolor="#202124"];

C8a [label="C", pos="-1.3,0!", fontcolor="#202124"];

Cl4 [label="Cl", pos="2.6,-2.8!", fontcolor="#34A853"];

Cl5 [label="Cl", pos="-2.6,-2.8!", fontcolor="#34A853"];

H2 [label="H", pos="2.0,2.5!", fontcolor="#5F6368"];

H3 [label="H", pos="3.3,-0.1!", fontcolor="#5F6368"];

H6 [label="H", pos="-3.9, -0.1!", fontcolor="#5F6368"];

H7 [label="H", pos="-3.9, 2.5!", fontcolor="#5F6368"];

H8 [label="H", pos="-2.0, 3.8!", fontcolor="#5F6368"];

N1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C4a;

C4a -- N1;

C4a -- C8a;

C5 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C8a;

C8a -- C5;

C4 -- Cl4;

C5 -- Cl5;

C2 -- H2;

C3 -- H3;

C6 -- H6;

C7 -- H7;

C8 -- H8;

subgraph {

edge [style=double];

N1 -- C8a;

C2 -- C3;

C4 -- C4a;

C5 -- C6;

C7 -- C8;

}

}

References

An In-depth Technical Guide on the Solubility of 4,5-Dichloroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,5-dichloroquinoline in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature for 4,5-dichloroquinoline, this guide presents qualitative solubility information, supplemented with quantitative data for structurally similar and relevant quinoline derivatives. Furthermore, a detailed, generalized experimental protocol for determining the solubility of quinoline compounds is provided, alongside a visual representation of the experimental workflow.

Physicochemical Properties of 4,5-Dichloroquinoline

A foundational understanding of the physicochemical properties of 4,5-dichloroquinoline is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | [1][2] |

| Molecular Weight | 198.05 g/mol | [1] |

| Appearance | Off-white to yellow or pale yellow to brown solid/powder/crystals | [2] |

| Melting Point | 118°C | [3] |

| pKa | 2.47 ± 0.25 (Predicted) | [4] |

| LogP (XLogP3) | 3.4 | [1] |

Solubility of 4,5-Dichloroquinoline

Table 1: Qualitative Solubility of 4,5-Dichloroquinoline in Organic Solvents

| Solvent | Solubility |

| Acetone | Soluble / Slightly Soluble[2][4] |

| Chloroform | Slightly Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] |

| Ethanol | Soluble[2] |

| Ethyl Acetate | Slightly Soluble[4] |

Quantitative Solubility Data for Analogous Quinolines

To provide a more quantitative context, the following table presents solubility data for 4,7-dichloroquinoline, a closely related isomer. This data can offer valuable insights into the potential solubility behavior of 4,5-dichloroquinoline.

Table 2: Quantitative Solubility of 4,7-Dichloroquinoline in Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL | [5] |

| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) | [5] |

| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction) | [5] |

| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction) | [5] |

| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction) | [5] |

| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction) | [5] |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like 4,5-dichloroquinoline in an organic solvent. This method is based on the principle of generating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

-

4,5-Dichloroquinoline (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Scintillation vials or other suitable sealed containers

4.2. Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a precise amount of 4,5-dichloroquinoline and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.

-

-

Sample Preparation for Saturation:

-

Add an excess amount of solid 4,5-dichloroquinoline to a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.

-

Add a known volume of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any residual solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the organic solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the diluted samples and the calibration standards using HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the dissolved 4,5-dichloroquinoline in the diluted samples from the calibration curve.

-

4.3. Calculation of Solubility

Calculate the solubility of 4,5-dichloroquinoline in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the solubility of a chemical compound.

Caption: A generalized workflow for the experimental determination of compound solubility.

Disclaimer: This document is intended to be a technical guide based on available scientific literature. The absence of extensive quantitative solubility data for 4,5-dichloroquinoline highlights a potential area for future research. The provided experimental protocol is a generalized template and may require optimization based on specific experimental conditions and available equipment.

References

spectroscopic data for 4,5-dichloroquinoline (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dichloroquinoline. Due to the limited availability of public experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR) data, and a theoretical analysis of Infrared (IR) spectroscopy and Mass Spectrometry (MS) data, based on the compound's structure and comparison with related molecules. Detailed experimental protocols for acquiring this spectroscopic data are also provided, along with graphical representations of the analytical workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and analytical sciences who are working with or have an interest in substituted quinolines.

Introduction

4,5-Dichloroquinoline is a halogenated aromatic heterocyclic compound. As a derivative of quinoline, it holds potential for applications in medicinal chemistry and materials science. The structural elucidation and purity assessment of such compounds are critically dependent on modern spectroscopic techniques, including NMR, IR, and MS. This document aims to provide a detailed technical resource on the spectroscopic characterization of 4,5-dichloroquinoline.

Please Note: Extensive searches of public scientific databases did not yield experimentally derived and tabulated spectroscopic data for 4,5-dichloroquinoline. Therefore, the data presented in the following sections are based on computational predictions and theoretical interpretations.

Predicted and Theoretical Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for 4,5-dichloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4,5-Dichloroquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.85 | d | 4.8 |

| H-3 | 7.65 | d | 4.8 |

| H-6 | 7.80 | d | 8.5 |

| H-7 | 7.60 | t | 7.9 |

| H-8 | 8.10 | d | 7.3 |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for 4,5-Dichloroquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151.2 |

| C-3 | 123.5 |

| C-4 | 143.0 |

| C-4a | 148.5 |

| C-5 | 133.0 |

| C-6 | 128.0 |

| C-7 | 127.5 |

| C-8 | 129.0 |

| C-8a | 147.0 |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Theoretical IR Absorption Bands for 4,5-Dichloroquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1600-1585 | Aromatic C=C stretch | Medium-Strong |

| 1500-1400 | Aromatic C=C stretch | Medium-Strong |

| ~1550 | C=N stretch | Medium |

| 900-675 | C-H out-of-plane bend | Strong |

| 800-600 | C-Cl stretch | Strong |

Mass Spectrometry (MS)

Table 4: Theoretical Mass Spectrometry Data for 4,5-Dichloroquinoline

| m/z | Interpretation | Relative Abundance |

| 197/199/201 | Molecular ion peak [M]⁺ | High |

| 162/164 | [M-Cl]⁺ | Medium |

| 127 | [M-2Cl]⁺ | Medium |

Based on Electron Ionization (EI) and the natural isotopic abundance of Chlorine (~3:1 for ³⁵Cl:³⁷Cl).

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for 4,5-dichloroquinoline.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4,5-dichloroquinoline for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

-

Cap the NMR tube and invert several times to ensure complete dissolution and homogeneity.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

FT-IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (2-5 mg) of 4,5-dichloroquinoline in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Instrument Setup:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty sample compartment.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC) for mixture analysis.

-

The sample is vaporized by heating under high vacuum.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to gain structural information.

-

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Potential Biological Activities of 4,5-Dichloroquinoline: A Technical Guide for Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential biological activities of 4,5-dichloroquinoline, a heterocyclic aromatic compound. While direct experimental studies on the 4,5-dichloro isomer are limited in publicly available literature, this document provides an in-depth analysis based on the well-documented activities of structurally related quinoline derivatives, particularly its isomer 4,7-dichloroquinoline. By examining the structure-activity relationships of the quinoline scaffold, this paper extrapolates potential antimalarial, anticancer, antimicrobial, and antiviral properties for 4,5-dichloroquinoline. Detailed experimental protocols for evaluating these potential activities are provided, alongside visualizations of key experimental workflows and signaling pathways to guide future research and development efforts. This guide serves as a foundational resource for researchers seeking to investigate the therapeutic potential of this underexplored quinoline derivative.

Introduction

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, antibacterial, and antiviral agents.[2][3] The substitution pattern on the quinoline ring system, particularly with halogen atoms, plays a crucial role in modulating the biological efficacy and mechanism of action of these compounds.

One of the most notable dichloro-substituted quinolines is 4,7-dichloroquinoline, a key intermediate in the synthesis of widely used antimalarial drugs like chloroquine and hydroxychloroquine.[4] Its biological activities have been extensively studied, providing a rich dataset for comparative analysis. In contrast, its isomer, 4,5-dichloroquinoline, remains largely unexplored. The strategic placement of a chlorine atom at the 5-position, in addition to the 4-position, is anticipated to significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby potentially conferring a unique set of biological properties.

This technical guide aims to bridge the knowledge gap by hypothesizing the potential biological activities of 4,5-dichloroquinoline based on established data for its analogues. It provides a comprehensive resource for researchers, complete with quantitative data from related compounds, detailed experimental protocols for future studies, and visual diagrams to conceptualize experimental designs and potential mechanisms of action.

Potential Biological Activities

Based on the extensive research on quinoline derivatives, 4,5-dichloroquinoline is predicted to exhibit a range of biological activities. The following sections detail these potential activities, supported by data from analogous compounds.

Antimalarial Activity

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.[5] The presence of a chlorine atom at the 7-position is a common feature in many active compounds. It is plausible that the 4,5-dichloro substitution pattern could also confer significant antiplasmodial effects. The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[6]

Quantitative Data from Related Dichloroquinoline Derivatives:

| Compound | Strain | IC50 (nM) | Reference |

| 4,7-dichloroquinoline | Plasmodium falciparum (CQ-sensitive) | 6.7 | [7] |

| 4,7-dichloroquinoline | Plasmodium falciparum (CQ-resistant) | 8.5 | [7] |

| Chloroquine (Control) | Plasmodium falciparum (CQ-sensitive) | 23 | [7] |

| Chloroquine (Control) | Plasmodium falciparum (CQ-resistant) | 27.5 | [7] |

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms of action are diverse and include the inhibition of tyrosine kinases, interference with microtubule polymerization, and the induction of apoptosis.[9] The substitution pattern on the quinoline ring is a key determinant of anticancer potency and selectivity.

Quantitative Data from Related Chloroquinoline Derivatives:

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [10] |

| 2-phenylquinolin-4-amine derivatives | HT-29 (Colon) | 8.12, 9.19, 11.34 | [10] |

| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [10] |

Antimicrobial Activity

The quinoline scaffold is present in several antibacterial agents. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The lipophilicity and electronic properties conferred by the dichloro substitution may enhance the compound's ability to penetrate bacterial cell walls and interact with these targets.

Quantitative Data from Related Quinoline Derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline Derivative 1 | Staphylococcus aureus | 8 | [11] |

| Quinoxaline Derivative 1 | Escherichia coli | 16 | [11] |

| Quinoxaline Derivative 2 | Staphylococcus aureus | 16 | [11] |

| Quinoxaline Derivative 2 | Escherichia coli | 32 | [11] |

Antiviral Activity

Several quinoline analogues, including chloroquine and hydroxychloroquine, have been investigated for their broad-spectrum antiviral activity.[3] The proposed mechanisms often involve the impairment of viral entry and replication by altering the pH of endosomes or by inhibiting viral enzymes.[12] Given these precedents, 4,5-dichloroquinoline warrants investigation for its potential antiviral effects against a range of viruses.

Quantitative Data from Related Quinoline Derivatives:

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Quinoline Derivative 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | [12] |

| Quinoline Derivative 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | [12] |

| Chloroquine (Reference) | SARS-CoV-2 | - | 3.1 ± 2.7 | [12] |

Proposed Experimental Protocols

To validate the potential biological activities of 4,5-dichloroquinoline, a series of standardized in vitro assays are recommended. The following protocols are based on established methodologies for evaluating quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[13]

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[14]

-

Compound Treatment: Treat the cells with various concentrations of 4,5-dichloroquinoline and incubate for 48-72 hours.[14]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[14]

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curve.[14]

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of 4,5-dichloroquinoline in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

In Vitro Antiviral Assay

This assay evaluates the ability of a compound to inhibit the replication of a virus in a cell culture model.

-

Principle: The antiviral activity is determined by quantifying the reduction in viral load or viral-induced cytopathic effect (CPE) in the presence of the test compound.

-

Protocol:

-

Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate.

-

Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Simultaneously or post-infection, add serial dilutions of 4,5-dichloroquinoline.

-

Incubation: Incubate the plates for a period sufficient for viral replication and CPE development (e.g., 48-72 hours).

-

Quantification of Antiviral Activity: Assess the antiviral effect by:

-

CPE Reduction Assay: Visually scoring the reduction in CPE or by using a cell viability assay (e.g., MTT or neutral red uptake).

-

Viral Yield Reduction Assay: Quantifying the amount of infectious virus produced in the supernatant using a plaque assay or TCID50 assay.

-

Reporter Gene Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) and measuring the reporter signal.

-

-

EC50 Calculation: Determine the effective concentration that inhibits viral replication by 50% (EC50).

-

Visualizations

To further elucidate the proposed experimental designs and potential mechanisms, the following diagrams are provided.

Experimental Workflows

Caption: Proposed workflows for key in vitro biological assays.

Potential Anticancer Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

-

Position of Halogen: The chlorine atom at the 4-position is crucial for the reactivity of the quinoline core, particularly in nucleophilic substitution reactions used to synthesize more complex derivatives. The presence of a second chlorine atom at the 5-position, as in 4,5-dichloroquinoline, will likely alter the electron density of the ring system compared to the 4,7-isomer. This could impact the compound's ability to interact with biological targets.

-

Lipophilicity: Dichloro substitution increases the lipophilicity of the quinoline molecule. This property can enhance membrane permeability, potentially leading to increased intracellular accumulation and improved efficacy. However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity.

-

Steric Factors: The placement of a chlorine atom at the 5-position introduces steric hindrance around the per-position of the quinoline ring system. This may influence how the molecule fits into the binding pockets of target enzymes or receptors, potentially leading to a different activity profile compared to other isomers.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 4,5-dichloroquinoline is currently lacking, a comprehensive analysis of its structural analogues strongly suggests its potential as a versatile scaffold for drug discovery. The antimalarial, anticancer, antimicrobial, and antiviral activities demonstrated by other dichloroquinoline derivatives provide a solid foundation for hypothesizing similar properties for the 4,5-isomer.

The immediate next step is the systematic in vitro evaluation of 4,5-dichloroquinoline using the protocols outlined in this guide. Positive results from these initial screens would warrant further investigation, including:

-

Synthesis of Derivatives: Exploration of derivatives of 4,5-dichloroquinoline to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which 4,5-dichloroquinoline exerts its biological effects.

-

In Vivo Studies: Evaluation of the efficacy and safety of promising compounds in animal models of disease.

-

In Silico Modeling: Computational studies to predict the binding modes of 4,5-dichloroquinoline with various biological targets and to guide the design of new analogues.[15]

This technical guide provides a roadmap for unlocking the therapeutic potential of 4,5-dichloroquinoline. Through a systematic and informed research approach, this underexplored compound could emerge as a valuable lead for the development of new medicines to address significant global health challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. ymerdigital.com [ymerdigital.com]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

4,5-Dichloroquinoline: A Heterocyclic Scaffold for Advanced Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloroquinoline is a halogenated heterocyclic aromatic compound that has emerged as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring chlorine atoms at both the 4- and 5-positions of the quinoline ring, imparts distinct reactivity and allows for selective functionalization. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 4,5-dichloroquinoline, with a focus on its utility in the development of novel therapeutic agents and functional materials. The strategic placement of the chloro substituents offers a gateway to a diverse range of derivatives with potential applications in areas such as oncology and infectious diseases.[1]

Physicochemical Properties

4,5-Dichloroquinoline typically presents as a pale yellow to brown solid with low solubility in water but good solubility in common organic solvents like ethanol and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 21617-18-5 | [2] |

| Molecular Formula | C₉H₅Cl₂N | [2] |

| Molecular Weight | 198.05 g/mol | [2] |

| Appearance | Pale yellow to brown solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Low in water; soluble in ethanol, acetone | [1] |

Spectroscopic Data:

Characterization of 4,5-dichloroquinoline is achieved through standard spectroscopic methods. While detailed spectra are often proprietary or found within specific research articles, representative 1H and 13C NMR data are available for confirmation of its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with chemical shifts and coupling constants influenced by the electron-withdrawing chloro substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline ring, with the carbons bearing the chlorine atoms appearing at characteristic downfield shifts.

Synthesis of 4,5-Dichloroquinoline

The synthesis of substituted quinolines can be achieved through various established methods. A common and adaptable approach for the synthesis of 4,5-dichloroquinoline would likely involve a Gould-Jacobs or a similar cyclization reaction starting from an appropriately substituted aniline, followed by chlorination. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 4,5-Dichloroquinoline (Generalized)

This protocol is a generalized procedure adapted from established methods for the synthesis of substituted quinolines.

Step 1: Condensation

-

In a round-bottom flask, combine 2,3-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 100-120 °C for 1-2 hours, allowing for the removal of ethanol. The resulting enamine intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

-

Add the crude enamine intermediate to a high-boiling solvent such as Dowtherm A.

-

Heat the mixture to approximately 250 °C for 30-60 minutes to effect cyclization.

-

Cool the reaction mixture and collect the precipitated solid by filtration to obtain ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10%).

-

Reflux the mixture until the ester has completely dissolved.

-

Cool the solution and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolate the acid by filtration and heat it in a high-boiling solvent to induce decarboxylation, yielding 4-hydroxy-5-chloroquinoline.

Step 4: Chlorination

-

Treat the 4-hydroxy-5-chloroquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture at reflux for 1-2 hours.

-

After cooling, carefully quench the excess POCl₃ with ice-water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude 4,5-dichloroquinoline.

-

Purify the product by recrystallization or column chromatography.

Reactivity and Selective Functionalization

The key to the synthetic utility of 4,5-dichloroquinoline lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C5-position. This enhanced reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the C4-position.

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing access to a wide range of 4-substituted-5-chloroquinolines.

Experimental Protocol: General Procedure for SNAr with Amines (Adapted from procedures for 4,7-dichloroquinoline)

-

In a sealed reaction vessel, dissolve 4,5-dichloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or neat amine).

-

Add the desired amine (1.1-2.0 eq). A base (e.g., K₂CO₃, Et₃N) may be required depending on the amine's nucleophilicity and basicity.

-

Heat the reaction mixture to 80-130 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Take up the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

| Nucleophile | Product |

| Primary/Secondary Amines | 4-Amino-5-chloroquinolines |

| Alcohols/Phenols | 4-Alkoxy/Aryloxy-5-chloroquinolines |

| Thiols/Thiophenols | 4-Thioether-5-chloroquinolines |

Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro substituent also participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds, respectively. These reactions are expected to proceed with high regioselectivity at the more reactive C4 position.

Suzuki-Miyaura Coupling

This reaction allows for the introduction of aryl or vinyl groups at the C4-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Generalized)

-

To a reaction vessel, add 4,5-dichloroquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90-100 | 70-95 |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 80-98 |

Buchwald-Hartwig Amination

This powerful method enables the formation of C-N bonds with a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Generalized)

-

In a glovebox or under an inert atmosphere, combine 4,5-dichloroquinoline (1.0 eq), the amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Seal the reaction vessel and heat to 80-120 °C for 12-24 hours.

-

After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium black.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100-110 | 75-95 |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 90-100 | 70-90 |

Applications in Drug Discovery and Materials Science

The 4,5-dichloroquinoline scaffold is of significant interest in medicinal chemistry due to the established biological activities of the broader quinoline class of compounds. Derivatives of 4,5-dichloroquinoline are being explored for their potential as anticancer and antimalarial agents.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication. While specific data for 4,5-dichloroquinoline derivatives are emerging, the general mechanisms of action for related quinoline compounds provide a strong rationale for their investigation.

Antimalarial Activity

The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine. It is believed that these compounds interfere with heme detoxification in the malaria parasite. Derivatives of 4,5-dichloroquinoline, particularly 4-amino-5-chloroquinolines, are therefore promising candidates for the development of new antimalarial agents, potentially active against drug-resistant strains.[3]

Conclusion

4,5-Dichloroquinoline is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and drug discovery. Its differential reactivity allows for selective functionalization at the C4-position through a variety of modern synthetic methods. The resulting derivatives are of considerable interest for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding and practical methodologies to encourage further exploration and exploitation of this promising scaffold in advanced research and development.

References

- 1. CAS 21617-18-5: 4,5-Dichloroquinoline | CymitQuimica [cymitquimica.com]

- 2. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

An In-depth Technical Guide to 4,5-Dichloroquinoline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dichloroquinoline, a chlorinated heterocyclic aromatic compound. While often overshadowed by its more extensively studied isomer, 4,7-dichloroquinoline, a key intermediate in the synthesis of antimalarial drugs, 4,5-dichloroquinoline holds its own interest for researchers in medicinal chemistry and drug development. This document details its discovery and historical context, physical and chemical properties, and potential therapeutic applications. A detailed, putative experimental protocol for its synthesis is provided, based on established quinoline synthesis methodologies, alongside a discussion of its known biological activities.

Introduction

Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, most notably in the fight against malaria. While the 4-aminoquinoline scaffold, found in drugs like chloroquine and hydroxychloroquine, has been the subject of intense research, the diverse array of substituted quinolines offers a rich landscape for the discovery of new bioactive molecules. 4,5-Dichloroquinoline, a member of this family, presents a unique substitution pattern that influences its chemical reactivity and biological profile. This guide aims to consolidate the available technical information on 4,5-dichloroquinoline, providing a valuable resource for researchers exploring its potential in various therapeutic areas.

Discovery and History

The specific historical details of the first synthesis of 4,5-dichloroquinoline are not well-documented in readily available literature. Its history is intrinsically linked to the extensive research into quinoline derivatives that surged in the early to mid-20th century, driven by the need for effective antimalarial agents. It is plausible that 4,5-dichloroquinoline was first synthesized and characterized during this period as part of broader investigations into the structure-activity relationships of chlorinated quinolines.

It is often cited as a potential impurity in the industrial synthesis of its isomer, 4,7-dichloroquinoline, a crucial precursor to chloroquine and hydroxychloroquine. The synthesis of 4,7-dichloroquinoline typically starts from 3-chloroaniline. However, theoretical synthetic routes to 4,5-dichloroquinoline would likely involve starting materials such as 2,3-dichloroaniline, leading to the distinct substitution pattern. While a definitive "discovery" paper has not been identified, its properties and potential as an antimalarial have been noted in the chemical literature, suggesting its existence has been known for several decades.

Physicochemical Properties

A summary of the key quantitative data for 4,5-dichloroquinoline is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| CAS Number | 21617-18-5 |

| Appearance | Pale yellow to brown solid |

| Melting Point | 118 °C |

| Boiling Point (est.) | 324.23 °C |

| Density (est.) | 1.4178 g/cm³ |

| Flash Point | 158.7 °C |

| Solubility | Low in water; soluble in ethanol, acetone |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system, with chemical shifts and coupling constants dictated by the positions of the chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the carbon atoms of the quinoline core.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 4,5-dichloroquinoline, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations within the aromatic system.

Experimental Protocols: Synthesis of 4,5-Dichloroquinoline

While a specific, detailed experimental protocol for the synthesis of 4,5-dichloroquinoline is not widely published, a plausible synthetic route can be devised based on established named reactions for quinoline synthesis, such as the Combes or Gould-Jacobs reactions. The following is a putative protocol based on the Gould-Jacobs reaction, which is a versatile method for preparing 4-hydroxyquinolines that can be subsequently chlorinated.

Putative Synthesis of 4,5-Dichloroquinoline via a Modified Gould-Jacobs Reaction:

This proposed synthesis starts with 2,3-dichloroaniline to achieve the desired 4,5-dichloro substitution pattern.

Step 1: Synthesis of Diethyl 2-((2,3-dichlorophenyl)amino)maleate

-

In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130°C for 2 hours.

-

Allow the reaction mixture to cool to room temperature. The resulting product is often used in the next step without further purification.

Step 2: Cyclization to Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate

-

In a separate flask, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to approximately 250°C.

-

Slowly add the crude product from Step 1 to the hot solvent.

-

Maintain the temperature for 30-60 minutes to effect cyclization.

-

Cool the mixture and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration and wash with hexane.

Step 3: Saponification to 5-chloro-4-hydroxyquinoline-3-carboxylic acid

-

Suspend the crude product from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture until the solid completely dissolves (approximately 1-2 hours).

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration and wash thoroughly with water.

Step 4: Decarboxylation to 5-chloro-4-hydroxyquinoline

-

Suspend the carboxylic acid from Step 3 in diphenyl ether or Dowtherm A.

-

Heat the mixture to reflux (around 250°C) until the evolution of carbon dioxide ceases.

-

Cool the mixture and collect the precipitated product by filtration.

Step 5: Chlorination to 4,5-Dichloroquinoline

-

In a flask equipped with a reflux condenser and a gas trap, suspend the 5-chloro-4-hydroxyquinoline from Step 4 in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-4 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude 4,5-dichloroquinoline.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Caption: Putative synthetic workflow for 4,5-dichloroquinoline.

Biological Activity and Potential Applications

While research on 4,5-dichloroquinoline is not as extensive as for other quinoline derivatives, it has been identified as a compound of interest for its potential biological activities.

5.1. Antimicrobial and Antimalarial Activity

The quinoline scaffold is a well-established pharmacophore for antimalarial and antimicrobial agents. It is suggested that 4,5-dichloroquinoline may possess antimalarial properties, likely acting through mechanisms similar to other quinolines, such as the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. Its potential as a lead compound for the development of new antimicrobial agents against various bacterial and fungal strains is also an area of interest for researchers.

5.2. Anticancer Activity

Several quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, induction of apoptosis, and modulation of cell signaling pathways. While specific studies on the anticancer effects of 4,5-dichloroquinoline are limited, its structural similarity to other bioactive quinolines suggests it could be a valuable scaffold for the design of novel anticancer agents. Further investigation into its cytotoxicity against various cancer cell lines and its mechanism of action is warranted.

Caption: Potential biological activities of 4,5-dichloroquinoline.

Conclusion

4,5-Dichloroquinoline represents an intriguing, yet underexplored, member of the quinoline family. While its history is closely tied to the development of its more famous isomer, 4,7-dichloroquinoline, it possesses unique properties and potential for development as a therapeutic agent in its own right. This guide has provided a consolidated overview of the current knowledge on 4,5-dichloroquinoline, including its physicochemical properties and a putative synthetic protocol. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biology of this promising compound, ultimately unlocking its full therapeutic potential.

Reactivity of C4 and C5 Chlorine Atoms in 4,5-Dichloroquinoline: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Nucleophilic Aromatic Substitution on the 4,5-Dichloroquinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-Dichloroquinoline is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Understanding the differential reactivity of its two chlorine substituents at the C4 and C5 positions is crucial for the strategic design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the anticipated reactivity of these positions, drawing upon established principles of nucleophilic aromatic substitution (SNAr) on the quinoline ring system. While direct comparative quantitative data for 4,5-dichloroquinoline is scarce in the current literature, this document extrapolates from the well-documented behavior of analogous dichloroquinolines, particularly 4,7-dichloroquinoline, to provide a robust theoretical framework and practical experimental guidance. This guide is intended to equip researchers with the foundational knowledge to efficiently design and execute synthetic strategies involving the selective functionalization of the 4,5-dichloroquinoline core.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The ability to selectively introduce various functional groups onto the quinoline ring is paramount for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Dichloro-substituted quinolines serve as versatile precursors for the synthesis of diverse libraries of compounds. Among these, 4,5-dichloroquinoline presents a unique synthetic challenge and opportunity due to the presence of two chlorine atoms on different rings of the bicyclic system.

Theoretical Framework: Understanding the Reactivity of Chloroquinolines

The reactivity of halogen substituents on the quinoline ring towards nucleophilic aromatic substitution (SNAr) is primarily governed by the electronic effects of the heterocyclic nitrogen atom. The nitrogen atom, being highly electronegative, exerts a strong electron-withdrawing effect, particularly on the pyridine ring (the ring containing the nitrogen). This effect is most pronounced at the C2 and C4 positions, rendering them electron-deficient and thus highly susceptible to nucleophilic attack.

In the case of 4,5-dichloroquinoline:

-

The C4 Chlorine: Located on the electron-deficient pyridine ring and in a para-position relative to the ring nitrogen, the C4 chlorine is significantly activated towards SNAr. The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack at C4 through resonance.

-

The C5 Chlorine: Situated on the carbocyclic (benzene) ring, the C5 chlorine is not directly influenced by the strong activating effect of the ring nitrogen. Consequently, it is expected to be considerably less reactive towards nucleophiles compared to the C4 chlorine.